molecular formula C10H17BrF3NO3 B11935849 N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

Cat. No.: B11935849
M. Wt: 336.15 g/mol
InChI Key: IFJWNKDDGDBITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a compound that belongs to the class of PEG (polyethylene glycol) linkers. It is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are a novel class of therapeutic agents designed to degrade specific proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br typically involves the reaction of N-ethyl-3,3,3-trifluoro-N-methylpropanamide with a PEG2-Br moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.

    Medicine: Investigated for its potential in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br involves its role as a linker in PROTAC molecules. PROTACs function by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG2-Br moiety in the compound facilitates the binding of the PROTAC to the target protein and the E3 ligase, enabling the formation of a ternary complex that triggers protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is unique due to its combination of the trifluoromethyl group and the PEG2-Br moiety. This combination enhances its solubility, stability, and reactivity, making it a valuable tool in the synthesis of PROTAC molecules and other complex compounds .

Properties

Molecular Formula

C10H17BrF3NO3

Molecular Weight

336.15 g/mol

IUPAC Name

N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-3,3,3-trifluoro-N-methylpropanamide

InChI

InChI=1S/C10H17BrF3NO3/c1-15(9(16)8-10(12,13)14)3-5-18-7-6-17-4-2-11/h2-8H2,1H3

InChI Key

IFJWNKDDGDBITI-UHFFFAOYSA-N

Canonical SMILES

CN(CCOCCOCCBr)C(=O)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.